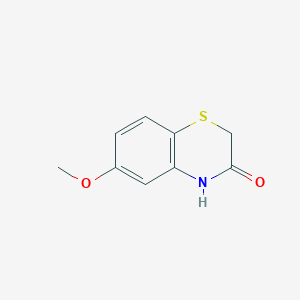

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one

Übersicht

Beschreibung

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one is a heterocyclic compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol It is characterized by a benzothiazine ring system substituted with a methoxy group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Mechanism of Action

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one has been studied for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. Research indicates that compounds derived from the benzothiazine structure exhibit moderate to potent antibacterial activity against multidrug-resistant organisms, including Mycobacterium tuberculosis and Staphylococcus aureus .

Case Studies

In a study evaluating triazole-based derivatives of 6-methoxy compounds, it was found that certain analogs displayed enhanced potency against M. tuberculosis, outperforming existing treatments such as gepotidacin . The structural modifications in these derivatives were crucial for increasing their binding affinity to the DNA gyrase enzyme.

Enzyme Inhibition

Human Leukocyte Elastase Inhibition

The compound has shown promising results as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD). In vitro assays demonstrated that this compound effectively inhibited HLE activity, suggesting its potential use in managing inflammatory conditions .

Research Findings

In vivo studies further corroborated these findings, where the compound exhibited significant effects in hemorrhagic assays, indicating its therapeutic potential beyond mere antibacterial applications . The ability to modulate elastase activity positions this compound as a candidate for developing anti-inflammatory therapies.

Pharmacological Potential

Drug Development Insights

The exploration of this compound within drug discovery frameworks highlights its versatility. Its structural characteristics allow for modifications that enhance pharmacokinetic properties while retaining biological activity. For instance, research has focused on optimizing the compound's solubility and stability to improve its bioavailability .

Natural Product Synthesis

The synthesis of this compound often involves combinatorial chemistry techniques aimed at generating libraries of related molecules for high-throughput screening against various biological targets. This approach not only accelerates the discovery process but also aids in identifying lead compounds with desirable therapeutic profiles .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

- 6-Methoxy-2,4-dihydro-1,4-benzothiazine-3(4H)-one

- 6-Methoxy-2H-benzo[b][1,4]thiazin-3(4H)-one

- 6-Methoxy-4H-1,4-benzothiazin-3-one

Comparison: 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one is unique due to its specific substitution pattern and the presence of a methoxy group at the 6-position. This structural feature can influence its reactivity and biological activity, making it distinct from other benzothiazine derivatives .

Biologische Aktivität

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉N₁O₂S. Its structure includes a benzothiazine core with a methoxy group at the 6-position, which contributes to its unique chemical properties and biological activities .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including multidrug-resistant organisms. It inhibits bacterial enzymes and disrupts cell membranes, which may contribute to its antimicrobial effects .

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved are still under investigation .

- Antioxidant Activity : Some derivatives of this compound have demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems .

The mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets:

- Inhibition of Bacterial Enzymes : The compound is believed to competitively inhibit enzymes essential for bacterial survival.

- Disruption of Cell Membranes : Its lipophilic nature allows it to penetrate cell membranes effectively, leading to cellular disruption.

- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial dysfunction .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-1,3-benzothiazole | Contains an amino group at position 2 | Known for its role as a building block in drug design. |

| Benzothiazine Derivatives | General class including various substitutions | Diverse biological activities across the class. |

| 6-Methoxyquinoline | Similar methoxy group but different core structure | Exhibits distinct pharmacological properties. |

The presence of the methoxy group at the 6-position in this compound significantly influences its reactivity and biological activity compared to these compounds .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, comparable to established antibiotics like streptomycin .

- Cancer Research : A recent study indicated that this compound could inhibit the growth of specific cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell survival .

- Antioxidant Potential : Research has shown that certain derivatives possess antioxidant capabilities that can scavenge free radicals effectively, suggesting potential applications in treating oxidative stress-related diseases .

Eigenschaften

IUPAC Name |

6-methoxy-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBDNZLTNMQLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.